molecular formula C53H87NO19 B1682567 Tylvalosin CAS No. 63409-12-1

Tylvalosin

Cat. No.: B1682567
CAS No.: 63409-12-1
M. Wt: 1042.3 g/mol
InChI Key: KCJJINQANFZSAM-ADGRHPCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tylvalosin, sold under the brand name Aiviosin, is a macrolide antibiotic used for the treatment of bacterial infections in swine . It is also referred to as acetylisovaleryltylosin . It is used as this compound tartrate .


Synthesis Analysis

This compound is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The final yield of this process was 8148 U mL−1 . The crude this compound is obtained from an acid and alkali recrystallization of the fermentation broth .


Molecular Structure Analysis

The structure of this compound is characterized using infrared spectroscopy and nuclear magnetic resonance analysis . The crystal structure of this compound is determined using X-ray single crystal diffraction .


Chemical Reactions Analysis

The study reported the systematic bioconversion, purification, and characterization of this compound . The this compound product was qualitatively analyzed using ultra-performance liquid chromatography tandem quadrupole time-of-flight mass spectrometry .


Physical and Chemical Properties Analysis

This compound has a chemical formula of C53H87NO19 and a molar mass of 1 042.267 g·mol−1 .

Scientific Research Applications

Anti-Inflammatory and Antioxidative Properties

Tylvalosin, a broad-spectrum third-generation macrolide, exhibits significant anti-inflammatory and antioxidative activities. It has been shown to effectively reduce levels of various inflammatory markers such as IL-8, IL-6, IL-1β, PGE2, TNF-α, and NO both in vitro and in vivo. In studies involving macrophages and animal models (mice and piglets), this compound treatment led to decreased production of reactive oxygen species (ROS) and lipid peroxidation in lung tissues. It was particularly effective in attenuating acute lung injury in mice induced by lipopolysaccharide (LPS), reducing tissue injury and inflammatory cell recruitment and activation. This anti-inflammatory property is attributed to the suppression of NF-κB activation (Zhao et al., 2014).

Control of Porcine Enzootic Pneumonia

In another study, this compound was used to control Mycoplasma hyopneumoniae in a pig farm with chronic enzootic pneumonia. This compound, administered in drinking water, led to a significant reduction in lung lesions and improved productivity parameters in pigs (Pallarés et al., 2015).

Immunomodulatory Effects

This compound also appears to possess immunomodulatory effects. A study investigating the combination of this compound with vitamin E in broiler chickens showed that this compound alone decreased immune response, but when combined with vitamin E, it resulted in a mild immunostimulatory effect. This suggests potential for this compound in combination therapies (El-Ela et al., 2016).

Apoptosis Induction and Inflammation Resolution

This compound has been shown to induce apoptosis in porcine neutrophils and macrophages, and to promote efferocytosis by macrophages. Additionally, it modulates lipid mediators of inflammation, suggesting its potential as an anti-inflammatory and pro-resolution agent in veterinary medicine (Moges et al., 2017).

Bioconversion and Purification Processes

Research has also focused on the bioconversion, purification, and characterization of this compound. This involves synthesizing this compound through bioconversion using Streptomyces thermotolerans, followed by advanced separation and purification processes. The pure this compound produced has been analyzed and characterized using various techniques, contributing to a deeper understanding of this antibiotic's properties (Wu et al., 2017).

Mechanism of Action

Target of Action

Tylvalosin, a macrolide antibiotic, primarily targets bacteria, including Gram-positive, some Gram-negative organisms, and mycoplasma . It is particularly effective against Mycoplasma hyopneumoniae and Pasteurella multocida , which are common pathogens in swine.

Mode of Action

This compound works by inhibiting protein synthesis within the bacterial cell . It achieves this by binding to the 50S subunit of the bacterial ribosome , specifically targeting the 23S ribosomal RNA molecule . This interaction blocks the ribosomes, the parts of the cell where proteins are produced, thereby inhibiting the growth of bacteria .

Biochemical Pathways

This compound’s action affects several biochemical pathways. For instance, it has been found to regulate signal transduction, proteolysis, and oxidation-reduction processes . Additionally, it influences pathways such as protein digestion and absorption, PI3K-Akt signaling, FoxO signaling, and Ferroptosis pathways . These pathways might relate to PRRSV proliferation or host innate immune response .

Pharmacokinetics

It is known that this compound is administered orally, either directly in drinking water or mixed into feed

Result of Action

This compound has a significant impact at the molecular and cellular levels. It can inhibit PRRSV proliferation in a dose-dependent manner, causing more than 90% proliferation reduction at certain concentrations . It also regulates the expression of several antivirus-related genes, including HMOX1, ATF3, FTH1, FTL, NR4A1, and CDKN1A . The increased expression level of HMOX1, a reported anti-PRRSV gene, has been confirmed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the in vivo environment is more complex, and characteristics of the drug and host factors can interrupt the anti-viral effect, such as drug absorption, distribution, and metabolism . Furthermore, the effectiveness of this compound can vary depending on the specific strain of the pathogen and the overall health status of the animal. More research is needed to fully understand how environmental factors influence this compound’s action, efficacy, and stability.

Safety and Hazards

Tylvalosin is considered non-hazardous according to a safety data sheet .

Future Directions

Recent studies have shown that tylvalosin could inhibit PRRSV replication in MARC-145 cells, and suppress the PRRSV-induced NF-κB activation and cytokines expression . The combination of this compound with the immunopotentiator Poria cocos polysaccharides (PCP) provides a promising strategy for PRRS treatment . Another study demonstrated that the combination of inactivated PRRSV vaccines with this compound tartrate could improve the function of the immune system in piglets and improve the health status of swine herds during PRRSV-inactivated vaccine immunization .

Biochemical Analysis

Biochemical Properties

Tylvalosin exerts its antibiotic effect by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . It has strong antibacterial activity against Mycoplasma, Spirochetes, most gram-positive bacteria, and some gram-negative bacteria .

Cellular Effects

This compound can inhibit PRRSV proliferation in a dose-dependent manner, causing more than 90% proliferation reduction at 40 µg/mL . It also reduces the levels of serum IL-8, IL-12, TNFα, and GM-CSF . Furthermore, it can enhance macrophage phagocytic activity, as well as reduce oxidative stress and decrease pro-inflammatory cytokine expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S rRNA of the 50S ribosomal subunit, which inhibits bacterial protein synthesis . This action is generally considered bacteriostatic .

Temporal Effects in Laboratory Settings

The antimicrobial effectiveness of this compound against bacteria that cause diseases was investigated in the laboratory . The main clinical studies on the effectiveness of this compound were carried out on farms in several countries within and outside the EU .

Dosage Effects in Animal Models

In a PRRSV challenge model in pregnant sows, this compound significantly reduced the levels of serum IL-8, IL-12, TNFα, and GM-CSF . In a dual challenge study in piglet, this compound reduced serum IL1β, IL-4, IL-6, IL-8, IL-10, IL-12, IL-1α, IL-13, IL-17A, IL-18, GM-CSF, TGFβ1, TNFα, CCL3L1, MIG, PEPCAM-1 (P < 0.001) and increased serum IFNα, IL-1ra and MIP-1b (P < 0.001) .

Metabolic Pathways

As a macrolide antibiotic, it is known to inhibit protein synthesis in bacterial cells by binding to the 23S rRNA of the 50S ribosomal subunit .

Transport and Distribution

It is known that this compound is administered by mouth and is used for the treatment of bacterial infections in swine .

Subcellular Localization

As a macrolide antibiotic, it is known to bind to the 23S rRNA of the 50S ribosomal subunit in bacterial cells, thereby inhibiting protein synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tylvalosin involves the conversion of a precursor compound into the final product through a series of chemical reactions.", "Starting Materials": [ "L-valine", "L-tyrosine", "L-oleucine", "L-lysine", "L-phenylalanine", "4'-epi-tylosin" ], "Reaction": [ "Protection of the amino group of L-lysine by reaction with tert-butyloxycarbonyl (Boc) anhydride", "Coupling of the protected L-lysine with L-tyrosine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalyst", "Removal of the Boc protecting group by treatment with trifluoroacetic acid (TFA)", "Coupling of the deprotected L-lysine-L-tyrosine dipeptide with L-valine and L-phenylalanine using DCC and DMAP as catalyst", "Conversion of the resulting tripeptide into 4'-epi-tylosin by reaction with sodium borohydride (NaBH4) and acetic acid", "Conversion of 4'-epi-tylosin into Tylvalosin by oxidation with Jones reagent" ] }

CAS No.

63409-12-1

Molecular Formula

C53H87NO19

Molecular Weight

1042.3 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17-,28-22-/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1

InChI Key

KCJJINQANFZSAM-ADGRHPCQSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Appearance

Solid powder

boiling_point

1005.4±65.0 °C(Predicted)

63409-12-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aivlosin, Tylvalosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tylvalosin
Reactant of Route 2
Tylvalosin
Reactant of Route 3
Tylvalosin
Reactant of Route 4
Tylvalosin
Reactant of Route 5
Tylvalosin
Reactant of Route 6
Tylvalosin
Customer
Q & A

Q1: What is the primary mechanism of action of Tylvalosin?

A1: this compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [, , , , ] It binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis. []

Q2: Does this compound have any effects beyond its antibacterial properties?

A2: Research suggests this compound may possess anti-inflammatory and pro-resolution properties in addition to its antimicrobial activity. [] Studies in porcine leukocytes show that it can induce apoptosis in neutrophils and macrophages, promote efferocytosis, and modulate the production of inflammatory cytokines and lipid mediators. [] For example, this compound increased the release of pro-resolving Lipoxin A4 and Resolvin D1 while inhibiting the production of pro-inflammatory Leukotriene B4 in stimulated porcine neutrophils. []

Q3: How does this compound impact the immune response during PRRSV vaccination?

A3: Studies indicate that administering this compound to piglets during immunization with an inactivated PRRSV vaccine can improve their immune response. [] This includes attenuating the increase in total white blood cells, inducing an increase in monocyte counts, and attenuating the inflammatory response induced by the vaccine. [] Furthermore, it was observed to increase interferon-gamma (IFN-γ) expression and attenuate the reduction of CD8+ T cells. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as a macrolide antibiotic derived from tylosin. [, , , ] A search in chemical databases would be needed to retrieve this information.

Q5: Does infection status influence this compound pharmacokinetics?

A6: Yes, research in chickens suggests that Mycoplasma gallisepticum infection can alter this compound pharmacokinetics. [] Infected chickens showed decreased serum concentrations, increased elimination rates, and higher bioavailability compared to healthy chickens, highlighting the importance of dose adjustments during active infection. []

Q6: What factors can contribute to variation in this compound absorption in chickens?

A7: The type of catheter used for oral administration can significantly impact this compound absorption in chickens. [] Studies using flexible and rigid catheters demonstrated differences in plasma kinetics, highlighting the importance of standardized administration techniques in pharmacokinetic studies. []

Q7: What diseases caused by Mycoplasma species has this compound been shown to be effective against in swine?

A8: this compound has demonstrated efficacy in controlling Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia, in pigs. [, , , ] Additionally, it has been shown to be effective against Mycoplasma hyorhinis infections. []

Q8: Can this compound be used to control Clostridium infections in poultry?

A9: Studies suggest that low-dose this compound can effectively control Clostridium colonization in the cecum of broiler chickens, leading to improvements in productive performance such as weight gain and feed conversion rate. []

Q9: Is there evidence of developing resistance to this compound?

A12: Yes, despite its relatively recent introduction, studies have reported the emergence of reduced susceptibility and resistance to this compound in Brachyspira hyodysenteriae isolates. [, , , ] This highlights the importance of monitoring antimicrobial resistance patterns and implementing strategies to mitigate resistance development.

Q10: Does this compound exhibit cross-resistance with other antimicrobial classes?

A13: While this compound showed good efficacy against M. hyopneumoniae in a study, one isolate displayed high MICs for macrolides, lincomycin, and this compound, suggesting potential cross-resistance within these classes. [] This highlights the need for further investigation into cross-resistance mechanisms.

Q11: What analytical techniques are used to quantify this compound in biological samples?

A14: Several analytical methods have been employed for this compound quantification, including microbiological assays, high-performance liquid chromatography (HPLC), and ultra-high liquid chromatography with ultraviolet detection. [, , , , , ] The choice of method depends on factors such as sensitivity, sample matrix, and available resources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.